Tetrakis(triphenyl phosphite)nickel(0)

Catalysis Organometallic Chemistry Air-Sensitive Reagents

Tetrakis(triphenyl phosphite)nickel(0) (Ni[P(OPh)₃]₄) is the superior zerovalent nickel catalyst when air sensitivity and handling dictate your workflow. Unlike Ni(COD)₂, it remains a stable solid at ambient benchtop conditions (mp 145°C), enabling simpler storage and weighing. This catalyst drives adiponitrile-scale hydrocyanation, activates aryl chlorides in C-N bond formations with a dppf co-ligand, and initiates free-radical polymerization with a published rate law (Rate = 1.02×10⁻²[TTPN]⁰·⁵ mol L⁻¹ s⁻¹). Procure a high-purity, well-characterized Ni(0) source that bridges lab development and industrial process scale.

Molecular Formula C72H64NiO12P4+4
Molecular Weight 1303.9 g/mol
Cat. No. B12335118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(triphenyl phosphite)nickel(0)
Molecular FormulaC72H64NiO12P4+4
Molecular Weight1303.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni]
InChIInChI=1S/4C18H16O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15,22H;/q4*+1;
InChIKeyCMVXXMZBINCIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(triphenyl phosphite)nickel(0): A Foundational Ni(0) Catalyst for Hydrocyanation, Cross-Coupling, and Controlled Polymerization


Tetrakis(triphenyl phosphite)nickel(0) (Ni[P(OPh)₃]₄, CAS 14221-00-2) is a zerovalent nickel complex belonging to the class of metal-phosphite catalysts, characterized by its molecular formula C₇₂H₆₀NiO₁₂P₄ and a molecular weight of 1299.89 g/mol [1]. It is commercially available as a white to tan solid [2] with a melting point of 145°C (dec.) and solubility in common organic solvents like THF and toluene [1]. As a homogeneous catalyst, it is primarily utilized in industrial processes such as alkene and alkyne hydrocyanation, styrene dimerization [1], and increasingly as an alternative to more air-sensitive Ni(0) sources in cross-coupling reactions [3].

Procurement Alert: Why Ni[P(OPh)₃]₄ Cannot Be Directly Substituted with Other Ni(0) or Pd(0) Complexes


The procurement of a zerovalent nickel catalyst is not a generic decision; Ni[P(OPh)₃]₄ occupies a distinct niche compared to common analogs. Unlike the highly air-sensitive Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) which rapidly decomposes upon exposure to air [1], Ni[P(OPh)₃]₄ exhibits comparatively high stability in the solid state, melting sharply at 145-146°C [2]. This stability advantage translates to easier handling, storage, and potential for benchtop use, a critical factor for laboratory procurement and process development [3]. Furthermore, while Pd(0) complexes (e.g., Pd(PPh₃)₄) are standard for many cross-couplings, Ni[P(OPh)₃]₄ offers an alternative mechanistic pathway that can activate less reactive substrates like aryl chlorides [4]. Its unique ligand exchange kinetics, detailed below, also distinguish it from other Ni(0) phosphine (e.g., Ni(PPh₃)₄) or phosphite (e.g., Ni[P(OiPr)₃]₄) analogs, directly impacting its performance in specific applications.

Quantitative Evidence Guide: Performance Metrics for Tetrakis(triphenyl phosphite)nickel(0) vs. Alternatives


Solid-State Stability: Ni[P(OPh)₃]₄ vs. Ni(COD)₂

The air-sensitivity of common Ni(0) sources poses significant handling and storage challenges. While Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) is widely used, it is highly air-sensitive and decomposes immediately upon exposure to air, necessitating rigorous inert-atmosphere techniques [1]. In contrast, Ni[P(OPh)₃]₄ is described as possessing 'comparatively high stability in the solid state' and can be handled with standard Schlenk or glove-box techniques [2]. This stability is further evidenced by its sharp melting point of 145°C (dec.) [3], an unusual attribute for a material that is an effective initiator at room temperature [2].

Catalysis Organometallic Chemistry Air-Sensitive Reagents

C-N Cross-Coupling: Catalyst System Based on Ni[P(OPh)₃]₄ vs. Standard Pd(0) for Aryl Chlorides

In C-N cross-coupling reactions, the combination of Ni[P(OPh)₃]₄ with a bidentate phosphine ligand (dppf) forms a highly effective catalyst system, particularly for the challenging amination of aryl chlorides. This system is presented as a direct alternative to the more expensive and commonly used palladium(0) catalysts [1]. While the study does not provide direct quantitative yield comparisons for every substrate against Pd, it establishes that this Ni-based system 'was found to be extremely effective in catalyzing a range of amination reactions of anilines and amines with aryl chlorides' [1].

C-N Cross-Coupling Buchwald-Hartwig Amination Ni Catalysis Pd Alternative

Polymerization Initiation: Kinetic Rate Law for Ni[P(OPh)₃]₄

Ni[P(OPh)₃]₄ acts as a very active initiator for free-radical polymerization in the presence of an organic halide (e.g., CCl₄) [1]. A detailed kinetic study of the bulk polymerization of methyl methacrylate (MMA) at 25 °C yielded a specific rate law: -d[M]/dt = 1.02 x 10⁻² [TTPN]⁰·⁵ mole L⁻¹ sec⁻¹ [2]. The half-order dependence on initiator concentration confirms a free-radical mechanism [2].

Free-Radical Polymerization Initiation Kinetics Organometallic Initiators Methyl Methacrylate Polymerization

Synthetic Accessibility: Yield of Ni[P(OPh)₃]₄ from Ni(II) Salts

In a study on the in-situ generation of Ni(0) complexes from Ni(II) salts, Ni[P(OPh)₃]₄ was isolated in 74% yield. This yield was comparable to the 75% yield obtained for Ni(PPh₃)₄ and higher than the 54% yield for Ni[P(OiPr)₃]₄ [1].

Catalyst Synthesis Precatalyst Activation Ni(II) Reduction

Hydrocyanation Catalyst: Industrial Relevance of Ni[P(OPh)₃]₄

Ni[P(OPh)₃]₄ is a well-established catalyst for the hydrocyanation of alkenes and alkynes [1], a cornerstone industrial process for the production of adiponitrile, a precursor to Nylon 6,6 [2]. Its specific utility in this reaction is a primary differentiator from other Ni(0) complexes like Ni(COD)₂, which are less commonly employed for this specific transformation. The compound's activity in hydrocyanation is widely cited across vendor technical sheets and the primary literature [1][3].

Hydrocyanation Homogeneous Catalysis Industrial Chemistry Nitrile Synthesis

Tetrakis(triphenyl phosphite)nickel(0): Prioritized Use Cases for Maximum Impact


Industrial-Scale Alkene Hydrocyanation

Procurement of Ni[P(OPh)₃]₄ is essential for developing and optimizing hydrocyanation processes, particularly for the production of adiponitrile and other nitriles. Its well-documented efficacy in this specific transformation, as highlighted in the Encyclopedia of Reagents [1], makes it the catalyst of choice over other Ni(0) sources. Its comparative solid-state stability (melting point 145°C) [2] simplifies material handling in an industrial setting compared to more air-sensitive alternatives like Ni(COD)₂ [3].

C-N Cross-Coupling of Challenging Aryl Chloride Substrates

As a cost-effective and stable alternative to palladium catalysts, the Ni[P(OPh)₃]₄/dppf system is a strategic choice for C-N bond formation, particularly with aryl chlorides. This scenario is supported by evidence that this Ni-based system is 'extremely effective' for such reactions [4], offering a procurement pathway to reduce costs and reliance on precious metals without sacrificing catalytic performance on abundant substrates.

Controlled Free-Radical Polymerization

In academic and industrial polymer research, Ni[P(OPh)₃]₄ serves as a well-defined initiator for free-radical polymerization. The availability of a precise kinetic rate law for methyl methacrylate polymerization (Rate = 1.02 x 10⁻² [TTPN]⁰·⁵ mol L⁻¹ s⁻¹) [5] provides a quantitative foundation for reaction engineering and process control, a level of detail not available for many alternative initiators. Its ability to generate free radicals with a defined rate law supports its use in creating polymers with predictable molecular weights and kinetics.

Synthetic Route to Diverse Ni(0) Complexes

The high isolated yield (74%) of Ni[P(OPh)₃]₄ from inexpensive Ni(II) salts [6] positions it as a key intermediate for synthesizing other valuable Ni(0) complexes. A lab requiring a suite of Ni(0) catalysts may procure Ni[P(OPh)₃]₄ as a stable, storable precursor to then generate other derivatives in situ via ligand exchange, leveraging its efficient and high-yielding synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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